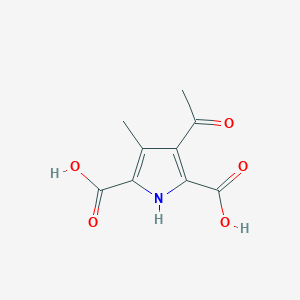
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide, also known as CCNB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which makes it a valuable tool for studying the role of this enzyme in various biological processes.
Wirkmechanismus
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to a decrease in CK2 activity. The inhibition of CK2 by 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been shown to have a variety of effects on cellular processes, including the induction of apoptosis and the inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting CK2 activity, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been shown to induce apoptosis in cancer cells and to inhibit cell migration and invasion. 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide is its potency as a CK2 inhibitor. This makes it a valuable tool for studying the role of CK2 in various biological processes. However, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide also has some limitations for lab experiments. For example, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide. One area of interest is the development of more potent and selective CK2 inhibitors that can be used to study the role of this enzyme in more detail. Another area of interest is the use of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide and other CK2 inhibitors as potential cancer therapeutics. Finally, there is also interest in using 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide and other CK2 inhibitors as tools for studying the role of CK2 in other biological processes, such as inflammation and infection.
Conclusion:
In conclusion, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide is a valuable tool for studying the role of CK2 in various biological processes. It is a potent inhibitor of CK2 that has been shown to have a variety of biochemical and physiological effects. While 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has some limitations for lab experiments, it remains a valuable tool for researchers in many fields. With continued research, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide and other CK2 inhibitors may have important applications in cancer therapeutics and other areas of medicine.
Synthesemethoden
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide can be synthesized by reacting 4-chloro-3-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide as a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been used extensively in scientific research to study the role of CK2 in various biological processes. CK2 is a ubiquitous protein kinase that is involved in many cellular functions, including cell proliferation, differentiation, and apoptosis. 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of CK2 in these processes.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-10-4-2-1-3-9(10)13(18)16-8-5-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIGQAPHKRNILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)amino]carbonyl}phenyl propionate](/img/structure/B5831152.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5831160.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5831166.png)

![2-(4-methoxyphenyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5831174.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5831183.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5831197.png)
![N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5831199.png)


![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)